4-Methylbicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic carboxylic acid with the molecular formula C10H16O2. This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with a methyl group at the 4-position and a carboxylic acid group at the 2-position. The compound is known for its stability and rigidity, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbicyclo[2.2.2]octane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl group and the bicyclic core can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
4-Methylbicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: This compound lacks the methyl group at the 4-position, making it less sterically hindered.
Uniqueness: 4-Methylbicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 4-position and the carboxylic acid group at the 2-position contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62607-80-1 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-methylbicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-10-4-2-7(3-5-10)8(6-10)9(11)12/h7-8H,2-6H2,1H3,(H,11,12) |
InChI Key |
YSIGZKMVKVCLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)C(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.